molecular formula C8H16N2O3 B7798921 dl-Alanyl-dl-valine CAS No. 3303-46-6

dl-Alanyl-dl-valine

Cat. No.: B7798921
CAS No.: 3303-46-6
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-UHFFFAOYSA-N
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Description

dl-Alanyl-dl-valine: is a dipeptide composed of the amino acids alanine and valine. It is a synthetic compound with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.2242 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Alanyl-dl-valine typically involves the coupling of dl-alanine and dl-valine. This can be achieved through peptide bond formation using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is advantageous for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.

Chemical Reactions Analysis

Types of Reactions: dl-Alanyl-dl-valine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to yield the constituent amino acids.

    Oxidation and Reduction: Modifying the functional groups on the amino acids.

    Substitution: Replacing functional groups with other chemical entities.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride.

Major Products:

    Hydrolysis: Produces dl-alanine and dl-valine.

    Oxidation and Reduction: Produces modified versions of the original compound with altered functional groups.

Scientific Research Applications

Chemistry: dl-Alanyl-dl-valine is used as a model compound in peptide synthesis research. It helps in understanding peptide bond formation and stability.

Biology: In biological studies, this compound serves as a substrate for studying enzyme activity, particularly peptidases and proteases.

Medicine: The compound is explored for its potential therapeutic applications, including as a building block for designing peptide-based drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of dl-Alanyl-dl-valine involves its interaction with enzymes that recognize and cleave peptide bonds. The compound can act as a substrate for peptidases, which hydrolyze the peptide bond to release the constituent amino acids. This process is crucial for understanding protein metabolism and designing enzyme inhibitors.

Comparison with Similar Compounds

  • N-L-alanyl-L-valine
  • L-alanyl-L-valine
  • L-alanyl-D-valine

Comparison: dl-Alanyl-dl-valine is unique due to its racemic nature, containing both D- and L-forms of alanine and valine. This distinguishes it from its non-racemic counterparts, which contain only one enantiomeric form. The racemic mixture can exhibit different physicochemical properties and biological activities compared to the pure enantiomers.

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941964
Record name N-(2-Amino-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-46-8, 3303-45-5, 3303-46-6
Record name DL-Ala-DL-Val
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylvaline (DL)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1999-46-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89659
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206294
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxypropylidene)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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